5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
“5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a reaction of equimolar equivalents of 2-naphthaldehyde and 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one in ethanolic sodium hydroxide at 20 °C for 4 h gave a related compound .Scientific Research Applications
Enzyme Interaction and Inhibition
5-methyl-1-(2-nitrophenyl)-2,3-dihydro-1H-imidazol-2-one and its derivatives are notable for their interaction with various enzymes. One derivative, 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), strongly inhibits aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. The structural specifics of this inhibition, particularly the position of the nitro group on the imidazole ring, differentiate nitrefazole from other nitroimidazoles like metronidazole, which are mainly substituted at different positions on the ring (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Activity
Derivatives of this compound have shown significant antimicrobial activity. For instance, certain 2-nitro-1H-imidazoles with a 5-vinyl chain bearing specific functional groups and nitrogen-condensation derivatives have demonstrated notable antibacterial and antitrichomonal activity (Cavalleri, Volpe, & Arioli, 1977).
Ligand Synthesis and Metal Complexation
The compound and its analogs are used in synthesizing chiral PCN pincer Pd(II) and Ni(II) complexes with aryl-based aminophosphine–imidazoline ligands via aryl C–H bond activation. These complexes exhibit typical distorted-square-planar geometry and are explored for their potential in various chemical applications (Yang, Liu, Gong, & Song, 2011).
Chemical Synthesis and Catalysis
This compound and its derivatives are key in the synthesis of other chemical compounds. For instance, 1-methyl-3-nitro-1H-imidazol-3-ium trinitromethanide {[MIM-NO2]C(NO2)3} has been used as a green and effective nanostructure ionic liquid catalyst for the synthesis of Biginelli-type compounds, highlighting its role in facilitating green and efficient chemical reactions (Khazaei et al., 2016).
Properties
IUPAC Name |
4-methyl-3-(2-nitrophenyl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-6-11-10(14)12(7)8-4-2-3-5-9(8)13(15)16/h2-6H,1H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQAIWMRSMWDRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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